molecular formula C8H7IN2O2 B1388667 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1228666-16-7

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B1388667
CAS No.: 1228666-16-7
M. Wt: 290.06 g/mol
InChI Key: MPLOVKMRKOUOTK-UHFFFAOYSA-N
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Description

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the iodination of a precursor pyrido[2,3-b][1,4]oxazine derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Similar structure with a bromine atom instead of iodine.

    7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Lacks the halogen substituent, providing a basis for comparison of halogen effects.

    6-Chloro-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Contains a chlorine atom, allowing for comparison of different halogen substituents.

Uniqueness

6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and improve its binding interactions with biological targets.

Properties

IUPAC Name

6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O2/c1-4-2-5-8(11-7(4)9)13-3-6(12)10-5/h2H,3H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOVKMRKOUOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1I)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673664
Record name 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-16-7
Record name 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Reactant of Route 6
6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

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